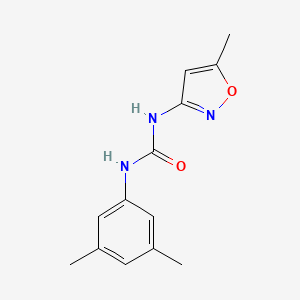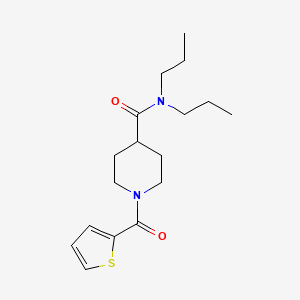
4-(4-biphenylyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
描述
4-(4-biphenylyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, commonly known as BNTX, is a chemical compound that has been extensively studied for its potential applications in scientific research. BNTX is a selective antagonist of the κ-opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. The compound has been shown to have a high affinity for the κ-opioid receptor and has been used to study the role of this receptor in various physiological and pathological processes.
作用机制
BNTX acts as a selective antagonist of the κ-opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. The κ-opioid receptor is involved in the regulation of pain, stress, anxiety, depression, and addiction. BNTX binds to the κ-opioid receptor and prevents the activation of the receptor by endogenous opioid peptides, such as dynorphin. This results in the inhibition of downstream signaling pathways and the modulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
BNTX has been shown to have a variety of biochemical and physiological effects, including the modulation of pain, stress, anxiety, depression, and addiction. The compound has been shown to produce antinociceptive effects in various animal models of pain, which suggests that it may have potential as an analgesic. BNTX has also been shown to reduce stress-induced behaviors in animal models of anxiety and depression, which suggests that it may have potential as an anxiolytic and antidepressant. Additionally, BNTX has been shown to reduce drug-seeking behavior in animal models of addiction, which suggests that it may have potential as an anti-addictive agent.
实验室实验的优点和局限性
One of the main advantages of using BNTX in scientific research is its high selectivity for the κ-opioid receptor. This allows researchers to study the effects of κ-opioid receptor activation and inhibition without the confounding effects of other opioid receptors. Additionally, BNTX has been shown to have a high affinity for the κ-opioid receptor, which allows for the use of lower concentrations of the compound in experiments. However, one of the limitations of using BNTX in scientific research is its relatively short half-life, which requires frequent dosing in animal models.
未来方向
There are several future directions for the use of BNTX in scientific research. One area of interest is the role of the κ-opioid receptor in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. BNTX has been shown to have potential as a therapeutic agent in these diseases, and further research is needed to explore its potential clinical applications. Additionally, the development of new compounds that target the κ-opioid receptor may lead to improved therapeutic agents with fewer side effects. Finally, the use of BNTX in combination with other compounds may lead to synergistic effects that enhance its therapeutic potential.
科学研究应用
BNTX has been extensively used in scientific research to study the role of the κ-opioid receptor in various physiological and pathological processes. The compound has been shown to have a high affinity for the κ-opioid receptor and has been used to study the effects of receptor activation and inhibition on pain, stress, anxiety, depression, and addiction. BNTX has also been used to study the role of the κ-opioid receptor in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
7,7-dimethyl-4-(4-phenylphenyl)-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-23(2)13-19-22(20(25)14-23)18(12-21(26)24-19)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11,18H,12-14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEZPWRZJAIHQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(biphenyl-4-yl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-({[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4649129.png)
![N-(4-acetylphenyl)-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4649131.png)
![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1-methyl-1H-benzimidazole](/img/structure/B4649135.png)

![dimethyl 5-[({[4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4649163.png)


![3-(4-acetylphenyl)-7-(3-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4649184.png)

![3-(2-ethoxyethoxy)-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B4649207.png)
![2-{1-(4-ethoxybenzyl)-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4649213.png)
![N-[2-(acetylamino)phenyl]-2-(4-bromo-2-chlorophenoxy)acetamide](/img/structure/B4649221.png)
![N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4649230.png)
![2-[4-[3-(cyclopentyloxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4649232.png)